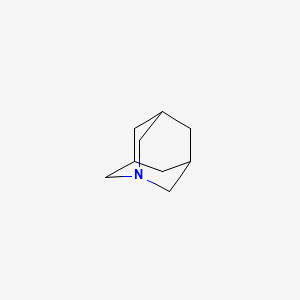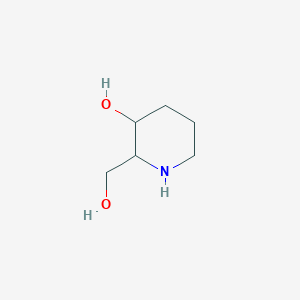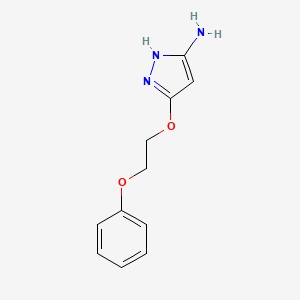
1-Azaadamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azaadamantane is a unique organic compound characterized by its tricyclic structure. It is composed of three interconnected rings, forming a rigid and compact framework. The molecular formula for this compound is C9H15N, and it has a molecular weight of 137.22 g/mol
Preparation Methods
The synthesis of 1-Azaadamantane typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of cyclopentadiene with a suitable nitrogen-containing reagent under specific conditions to form the tricyclic structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
1-Azaadamantane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Azaadamantane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its rigid structure makes it an ideal candidate for studying steric effects and molecular interactions.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-Azaadamantane involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid tricyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
1-Azaadamantane can be compared to other tricyclic compounds, such as tricyclo(3.3.1.1(3,7))decane and adamantane.
Tricyclo(3.3.1.1(3,7))decane: This compound has a similar tricyclic structure but lacks the nitrogen atom present in this compound.
Adamantane: Another tricyclic compound, adamantane, is known for its use in antiviral drugs.
The uniqueness of this compound lies in its nitrogen-containing tricyclic structure, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
281-27-6 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-azatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C9H15N/c1-7-2-9-3-8(1)5-10(4-7)6-9/h7-9H,1-6H2 |
InChI Key |
WENISBCJPGSITQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CN(C2)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4,4-Dimethyl-2-oxo-2,4-dihydro-1H-benzo[D][1,3]oxazin-6-YL)benzonitrile](/img/structure/B8791411.png)

![4-{[4-(Methanesulfonyl)benzene-1-sulfonyl]amino}benzoic acid](/img/structure/B8791437.png)
![2-Amino-5-methyl-4,5-dihydropyrazolo[1,5-a]pyrazin-6(7H)-one](/img/structure/B8791444.png)


![N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]ethanamine](/img/structure/B8791466.png)


![[4-(Methylamino)phenyl]acetic acid](/img/structure/B8791486.png)



